molecular formula C18H25NO B11849590 3-Butyl-4-pentylquinolin-2(1h)-one CAS No. 6017-89-6

3-Butyl-4-pentylquinolin-2(1h)-one

Katalognummer: B11849590
CAS-Nummer: 6017-89-6
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: ATCCRPIRTOAMRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-4-pentylquinolin-2(1h)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with butyl and pentyl substituents, which may influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-pentylquinolin-2(1h)-one can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the following steps:

    Starting Materials: Aniline derivatives and ketones.

    Reaction Conditions: Acidic or basic catalysts, elevated temperatures.

    Procedure: The aniline derivative reacts with a ketone in the presence of a catalyst to form the quinoline core. Subsequent alkylation introduces the butyl and pentyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-4-pentylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Halogens, Lewis acids, solvents like dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Butyl-4-pentylquinolin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Butyl-4-pentylquinolin-2(1h)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary based on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methyl-substituted derivative.

    4-Phenylquinoline: A phenyl-substituted derivative.

Uniqueness

3-Butyl-4-pentylquinolin-2(1h)-one is unique due to its specific butyl and pentyl substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets.

Eigenschaften

CAS-Nummer

6017-89-6

Molekularformel

C18H25NO

Molekulargewicht

271.4 g/mol

IUPAC-Name

3-butyl-4-pentyl-1H-quinolin-2-one

InChI

InChI=1S/C18H25NO/c1-3-5-7-11-14-15-12-8-9-13-17(15)19-18(20)16(14)10-6-4-2/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,20)

InChI-Schlüssel

ATCCRPIRTOAMRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=C(C(=O)NC2=CC=CC=C21)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.